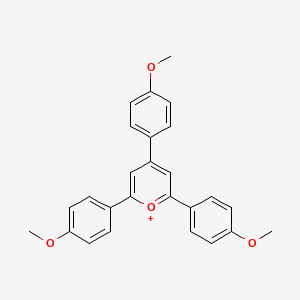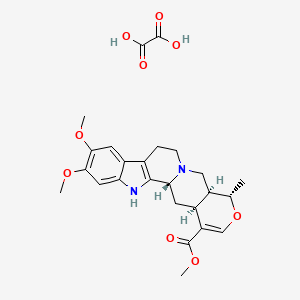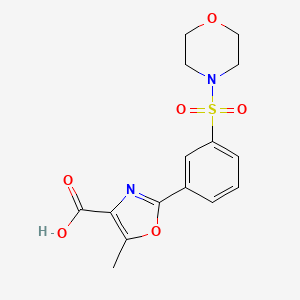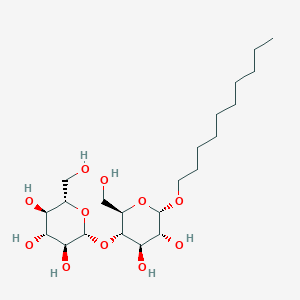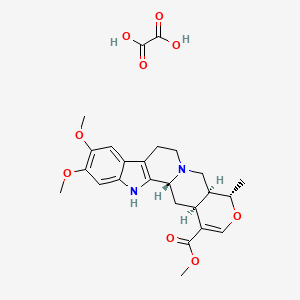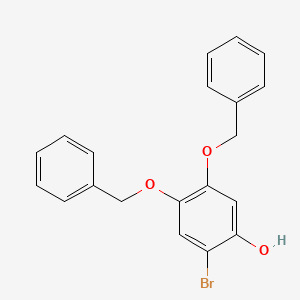
4,5-Bis(benzyloxy)-2-bromophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis(benzyloxy)-2-bromophenol: is an organic compound that features a bromine atom and two benzyloxy groups attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(benzyloxy)-2-bromophenol typically involves the bromination of 4,5-bis(benzyloxy)phenol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for larger volumes, ensuring efficient mixing, and implementing safety measures to handle bromine and other reagents.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Bis(benzyloxy)-2-bromophenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea can be used in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Major Products:
Substitution Reactions: Products include azido or thiol-substituted phenols.
Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.
Reduction Reactions: Products include the corresponding hydrogenated phenol derivatives.
Aplicaciones Científicas De Investigación
4,5-Bis(benzyloxy)-2-bromophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,5-Bis(benzyloxy)-2-bromophenol depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The benzyloxy groups and bromine atom can interact with various molecular targets, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
4,5-Bis(benzyloxy)-2-nitrophenol: Similar structure but with a nitro group instead of a bromine atom.
4,5-Bis(benzyloxy)-2-chlorophenol: Similar structure but with a chlorine atom instead of a bromine atom.
4,5-Bis(benzyloxy)-2-iodophenol: Similar structure but with an iodine atom instead of a bromine atom.
Uniqueness: 4,5-Bis(benzyloxy)-2-bromophenol is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated analogs may not. The bromine atom’s size and reactivity can influence the compound’s behavior in substitution and other reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C20H17BrO3 |
|---|---|
Peso molecular |
385.2 g/mol |
Nombre IUPAC |
2-bromo-4,5-bis(phenylmethoxy)phenol |
InChI |
InChI=1S/C20H17BrO3/c21-17-11-19(23-13-15-7-3-1-4-8-15)20(12-18(17)22)24-14-16-9-5-2-6-10-16/h1-12,22H,13-14H2 |
Clave InChI |
IIPIBKXKRJDGAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)O)Br)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,3-diol](/img/structure/B12815964.png)

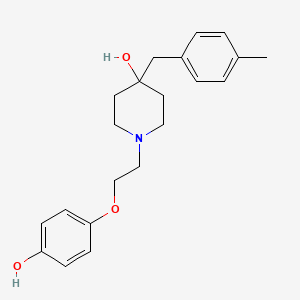
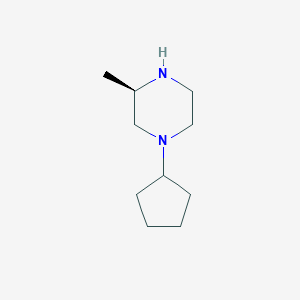
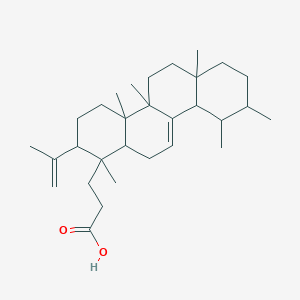

![2-[bis(2-hydroxyethyl)amino]ethanol;2-propylsulfanylacetic acid](/img/structure/B12815988.png)
![N'-((1H-Benzo[d]imidazol-2-yl)methylene)formohydrazide](/img/structure/B12815989.png)
![2-[Ethyl-[4-(trifluoromethyl)benzoyl]amino]acetic acid](/img/structure/B12815997.png)
